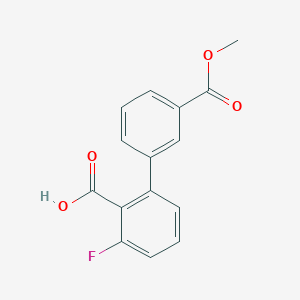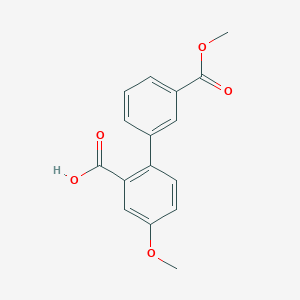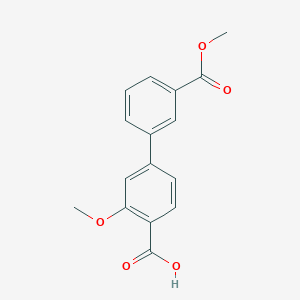
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-MCTFB-95) is a synthetic molecule with a wide range of potential applications in scientific research. It is a derivative of benzoic acid, with a methoxycarbonylphenyl group and a trifluoromethyl group attached to the benzene ring. 3-MCTFB-95 has been used in a variety of laboratory experiments, where it has been shown to have a number of unique properties that can be exploited for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications, including the development of pharmaceuticals, the synthesis of organic compounds, and the study of biochemical and physiological processes. In the pharmaceutical field, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anticoagulants. In organic synthesis, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of compounds, including dyes, fragrances, and insecticides. In biochemistry and physiology, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the structure and function of enzymes, hormones, and other biomolecules.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This means that it binds to the active site of the biomolecule, preventing it from binding to its natural substrate. This can be used to study the structure and function of enzymes, hormones, and other biomolecules in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body. In laboratory experiments, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of enzymes, hormones, and other biomolecules. It has also been shown to have anti-inflammatory, anticoagulant, and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its ability to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This enables researchers to study the structure and function of these molecules in a controlled manner. However, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, which can limit the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. These include further research into its biochemical and physiological effects, the development of new pharmaceuticals based on its structure, and the development of new organic compounds based on its structure. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments. Finally, further research into its structure and reactivity could lead to the development of new synthetic methods and new materials.
Synthesemethoden
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a multi-step process involving the reaction of 3-methoxycarbonylphenyl-5-trifluoromethylbenzoic acid (3-MCTFB) with a base, followed by the addition of a reducing agent. The first step involves the reaction of 3-MCTFB with a base, such as sodium hydroxide or potassium hydroxide, to form a salt. This salt is then reacted with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the product.
Eigenschaften
IUPAC Name |
3-(3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-3-9(5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAAMRMRHPVFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690696 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-91-0 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














